molecular formula C19H15Cl2N3O3 B2408154 5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904309-75-6

5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2408154
CAS No.: 1904309-75-6
M. Wt: 404.25
InChI Key: XRXZBLQGPSVTIC-UHFFFAOYSA-N
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Description

2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a dipyrido-pyrimidinone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been used as herbicides , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in plant metabolism

Cellular Effects

Based on its structural similarity to certain herbicides , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

The synthesis of 2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with appropriate reagents to introduce the acetyl group. The resulting intermediate is further reacted with dipyrido-pyrimidinone derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Due to its potential biological activity, the compound could be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can be compared with other similar compounds, such as:

    2,4-dichlorophenoxyacetic acid: A simpler compound with a similar dichlorophenoxy group, commonly used as a herbicide.

    Dipyrido-pyrimidinone derivatives: Compounds with a similar core structure, which may exhibit different biological activities depending on the substituents attached.

    Other chlorophenoxy derivatives: Compounds with varying numbers and positions of chlorine atoms on the phenoxy group, which can influence their chemical and biological properties.

The uniqueness of 2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c20-12-4-5-16(14(21)9-12)27-11-18(25)23-8-6-15-13(10-23)19(26)24-7-2-1-3-17(24)22-15/h1-5,7,9H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXZBLQGPSVTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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